molecular formula C11H15NO3 B033751 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol CAS No. 102830-22-8

1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol

Cat. No. B033751
CAS RN: 102830-22-8
M. Wt: 209.24 g/mol
InChI Key: FFPOPDFIKAHFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol, also known as THIQ, is a compound that has been extensively studied for its potential therapeutic applications. THIQ is a naturally occurring compound found in the brain and is a precursor to the neurotransmitter dopamine. THIQ has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol is not fully understood, but it is thought to act as a dopamine receptor agonist. 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been shown to bind to dopamine receptors in the brain, leading to an increase in dopamine release. This increase in dopamine release can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been shown to have a variety of biochemical and physiological effects, including increasing dopamine release, reducing the activity of dopamine transporters, and increasing the activity of dopamine receptors. 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has also been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has several advantages for use in lab experiments, including its ability to increase dopamine release and its antioxidant properties. However, 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol also has several limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol. One area of research could focus on the development of new synthesis methods for 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol, which could improve its purity and yield. Another area of research could focus on the development of new therapeutic applications for 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol, including its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol and its effects on the brain.

Synthesis Methods

1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the use of chemical reactions to produce 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol from precursor compounds. Enzymatic conversion involves the use of enzymes to catalyze the conversion of precursor compounds into 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol. Both methods have been used successfully to produce 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol in the laboratory.

Scientific Research Applications

1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been the subject of extensive scientific research due to its potential therapeutic applications. 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol has been shown to have a variety of effects on the brain, including increasing dopamine release and reducing the activity of dopamine transporters. These effects make 1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol a promising candidate for the treatment of Parkinson's disease and other dopamine-related disorders.

properties

CAS RN

102830-22-8

Product Name

1,2,3,4-Tetrahydro-1,2-dimethyl-4,7,8-isoquinolinetriol

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,7,8-triol

InChI

InChI=1S/C11H15NO3/c1-6-10-7(9(14)5-12(6)2)3-4-8(13)11(10)15/h3-4,6,9,13-15H,5H2,1-2H3

InChI Key

FFPOPDFIKAHFHN-UHFFFAOYSA-N

SMILES

CC1C2=C(C=CC(=C2O)O)C(CN1C)O

Canonical SMILES

CC1C2=C(C=CC(=C2O)O)C(CN1C)O

synonyms

4,7,8-Isoquinolinetriol, 1,2,3,4-tetrahydro-1,2-dimethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.